molecular formula C7H12S2 B14438985 2,2,4,4-Tetramethylthietane-3-thione CAS No. 74768-57-3

2,2,4,4-Tetramethylthietane-3-thione

Cat. No.: B14438985
CAS No.: 74768-57-3
M. Wt: 160.3 g/mol
InChI Key: GHVHDOQQOHWMCW-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylthietane-3-thione is an organosulfur compound with the molecular formula C7H14S. This compound is characterized by its unique structure, which includes a thietane ring substituted with four methyl groups at positions 2 and 4, and a thione group at position 3. The presence of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylthietane-3-thione typically involves the reaction of 2,2,4,4-tetramethylthietane with sulfur or sulfur-containing reagents under controlled conditions. One common method includes the use of carbon disulfide and a base to introduce the thione group into the thietane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving steps such as distillation and recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethylthietane-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,4,4-Tetramethylthietane-3-thione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylthietane-3-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2,2,4,4-Tetramethylthietane-3-thione is unique due to its thione group, which imparts distinct reactivity compared to its ketone and alcohol analogs. This makes it particularly useful in reactions requiring sulfur-containing intermediates .

Properties

IUPAC Name

2,2,4,4-tetramethylthietane-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12S2/c1-6(2)5(8)7(3,4)9-6/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVHDOQQOHWMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=S)C(S1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60528316
Record name 2,2,4,4-Tetramethylthietane-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60528316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74768-57-3
Record name 2,2,4,4-Tetramethylthietane-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60528316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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